Patent-Explicit Structural Differentiation Over a Chloro-Ethoxy Analog in S1P Receptor Modulators
In the patent US9181182B2, the specific compound incorporating the 3-iodo-4-propoxybenzoyl fragment (Compound: 2-amino-2-[[4-[5-(3-iodo-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol) is explicitly claimed as a final product. In contrast, a direct comparator with a 3-chloro-4-ethoxyphenyl substitution is listed as a separate, distinct entity, indicating non-equivalent biological activity [1]. The precise differential activity data (EC50/IC50) is not publicly disclosed in the patent, but the legal distinction underscores a significant and non-obvious difference in function.
| Evidence Dimension | Intellectual Property and Chemical Structure for S1P Receptor Modulation |
|---|---|
| Target Compound Data | Fragment: 3-iodo-4-propoxyphenyl. Final compound: 2-amino-2-[[4-[5-(3-iodo-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol (Claimed in patent US9181182B2) |
| Comparator Or Baseline | Fragment: 3-chloro-4-ethoxyphenyl. Final compound: 2-amino-2-[[4-[5-(3-chloro-4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydroindol-1-yl]methyl]propane-1,3-diol (Also claimed but as a separate molecule) |
| Quantified Difference | Not applicable (different chemical entities). The differentiation is confirmed by their treatment as separate patent claims, signifying a non-equivalent biological function. |
| Conditions | Patent filing for S1P receptor modulators. |
Why This Matters
Procurement of the specific 3-iodo-4-propoxybenzoic acid building block is mandatory for research groups aiming to reproduce or build upon the patented S1P modulator series, as use of a close analog will yield a different, unclaimed compound with unknown and likely inferior activity.
- [1] Akaal Pharma PTY LTD, US9181182B2 - S1P receptors modulators, 2015. View Source
